molecular formula C16H16F2N2OS B2407708 N-(2,6-difluorophenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide CAS No. 1448123-42-9

N-(2,6-difluorophenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide

Cat. No.: B2407708
CAS No.: 1448123-42-9
M. Wt: 322.37
InChI Key: LDMPPCMCICLGSX-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential pharmacological properties, including their interactions with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorophenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Thiophene Group: The thiophene group can be introduced via a cross-coupling reaction, such as a Suzuki or Stille coupling.

    Attachment of the Difluorophenyl Group: The difluorophenyl group can be attached through a nucleophilic aromatic substitution reaction.

    Formation of the Carboxamide Group: The carboxamide group is typically formed through an amide coupling reaction using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorophenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Substitution reactions can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents for substitution reactions include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NaOH, NH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: As a potential therapeutic agent for various diseases.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide would depend on its specific biological targets and pathways. Typically, compounds in this class may interact with receptors, enzymes, or ion channels, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-difluorophenyl)-4-(thiophen-3-yl)piperidine-1-carboxamide: can be compared to other piperidine carboxamides, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique chemical and biological properties. For example, the presence of the difluorophenyl group may enhance its binding affinity to certain biological targets, while the thiophene group could influence its electronic properties.

Properties

IUPAC Name

N-(2,6-difluorophenyl)-4-thiophen-3-ylpiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N2OS/c17-13-2-1-3-14(18)15(13)19-16(21)20-7-4-11(5-8-20)12-6-9-22-10-12/h1-3,6,9-11H,4-5,7-8H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDMPPCMCICLGSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CSC=C2)C(=O)NC3=C(C=CC=C3F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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